molecular formula C17H18F2N4O3 B10965066 2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10965066
M. Wt: 364.35 g/mol
InChI Key: INYGKGGCCBERND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-difluorobenzoyl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine to form the corresponding ester. This intermediate is then reacted with 5-methyl-1,2,4-triazole-3-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the difluorophenyl group can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include phenyl derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and diabetes.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. The triazolo[1,5-a]pyrimidine core is known to bind to the active sites of these enzymes, inhibiting their activity and thereby modulating various biological processes. The presence of the difluorophenyl group enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 7-Phenyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • 7-(3,5-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • 7-(3,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness: The presence of the ethoxyethyl group and the difluorophenyl substituent in 2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate distinguishes it from other similar compounds. These substituents contribute to its unique chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18F2N4O3

Molecular Weight

364.35 g/mol

IUPAC Name

2-ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18F2N4O3/c1-3-25-4-5-26-16(24)14-10(2)22-17-20-9-21-23(17)15(14)11-6-12(18)8-13(19)7-11/h6-9,15H,3-5H2,1-2H3,(H,20,21,22)

InChI Key

INYGKGGCCBERND-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC(=C3)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.